

Technical Guide: 4-(6-Fluoronaphthalen-2-yl)pyridine

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Compound of Interest

Compound Name: 4-(6-Fluoronaphthalen-2-yl)pyridine

Cat. No.: B11884031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(6-Fluoronaphthalen-2-yl)pyridine**, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 4-(6-fluoro-2-naphthyl)pyridine.

Table 1: Chemical and Physical Properties

Property	Value	Source
IUPAC Name	4-(6-fluoro-2-naphthyl)pyridine	
Molecular Formula	C ₁₅ H ₁₀ FN	[1]
Molecular Weight	223.24 g/mol	[1]
Appearance	Typically a solid at room temperature	
Melting Point	Not explicitly reported, but expected to be a solid	
Boiling Point	Not explicitly reported	
Solubility	Expected to have good solubility in organic solvents and low solubility in water.	[2]
CAS Number	Not explicitly assigned to this specific isomer, related compounds exist.	

Synthesis and Experimental Protocols

The synthesis of **4-(6-Fluoronaphthalen-2-yl)pyridine** and its derivatives can be achieved through various modern organic chemistry reactions. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Protocol

This method involves the reaction of a boronic acid or ester with a halide in the presence of a palladium catalyst.

Reactants:

- 6-Fluoro-2-bromonaphthalene or 2-bromo-6-fluoronaphthalene
- Pyridine-4-boronic acid

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., a mixture of dioxane and water)

Experimental Procedure (General):

- To an inert atmosphere reaction vessel, add 6-fluoro-2-bromonaphthalene (1 equivalent), pyridine-4-boronic acid (1.2 equivalents), palladium catalyst (e.g., 0.05 equivalents of $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., 2 equivalents of K_2CO_3).
- Add a degassed solvent mixture, such as dioxane/water (4:1).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C.
- Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired **4-(6-Fluoronaphthalen-2-yl)pyridine**.

Biological Activity and Potential Applications

Fluorine-containing pyridine derivatives are recognized for their significant roles in drug discovery due to their unique physicochemical properties.^{[3][4]} The introduction of fluorine can improve a compound's metabolic stability, binding affinity, and pharmacokinetic profile.^{[3][4]}

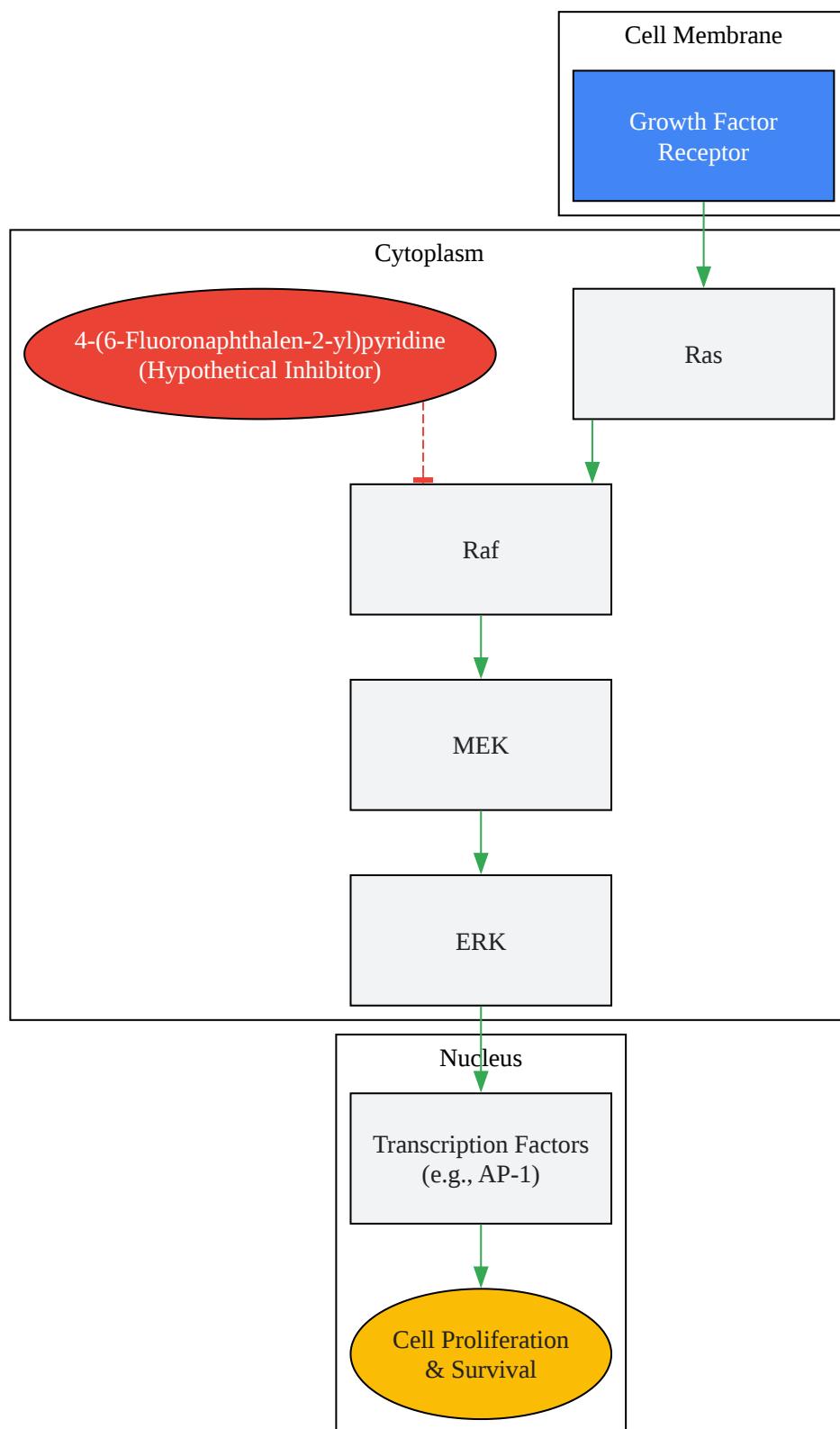
While specific biological data for **4-(6-Fluoronaphthalen-2-yl)pyridine** is not extensively documented in the provided search results, related fluorinated pyridine and naphthalene compounds have shown a range of activities, including:

- Anticancer Activity: Many pyridine derivatives are investigated for their potential as antitumor agents. Some act as topoisomerase II inhibitors, which are crucial for cell division.[5]
- Kinase Inhibition: Pyridine-containing compounds have been developed as inhibitors of various kinases, such as p38 MAP kinase, which are involved in inflammatory diseases.
- Antiviral and Antibacterial Activity: The pyridine scaffold is a common feature in many antiviral and antibacterial drugs.[2]

The unique structural combination of a fluoronaphthalene and a pyridine ring in this compound makes it a promising candidate for further investigation in these and other therapeutic areas.

Signaling Pathway Diagrams

While a specific signaling pathway for **4-(6-Fluoronaphthalen-2-yl)pyridine** is not defined, we can illustrate a general hypothetical pathway that such a molecule might influence, for instance, as a kinase inhibitor in a cancer-related pathway.

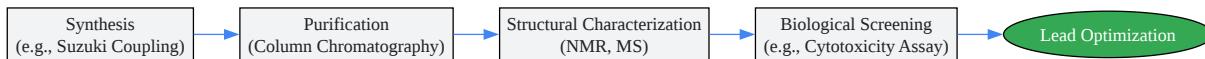


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Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel compound like **4-(6-Fluoronaphthalen-2-yl)pyridine**.



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Caption: Drug discovery and development workflow.

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